![molecular formula C17H14N2O2 B4287325 N-benzyl-2-imino-2H-chromene-3-carboxamide](/img/structure/B4287325.png)
N-benzyl-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-benzyl-2-imino-2H-chromene-3-carboxamide, also known as BISC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISC is a heterocyclic compound that belongs to the class of chromene derivatives. It has a unique chemical structure and possesses several interesting properties that make it an attractive molecule for scientific research.
Scientific Research Applications
Antimicrobial Activity
N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, a class of compounds related to N-benzyl-2-imino-2H-chromene-3-carboxamide, have been synthesized and shown to exhibit antimicrobial activity. This study highlights their potential use in combating microbial infections (Ukhov et al., 2021).
Synthesis Methods
Research has focused on eco-friendly approaches for synthesizing 2-imino-2H-chromene-3-carboxamides, indicating an interest in sustainable and efficient production methods for these compounds (Proença & Costa, 2008).
Cytotoxic Activity
Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been studied for their cytotoxic activity against various human cancer cell lines. This research suggests a potential role for these compounds in cancer therapy (Gill, Kumari, & Bariwal, 2016).
Antibacterial Properties
Studies have also synthesized 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives and evaluated their antibacterial activities, further highlighting the antimicrobial potential of this class of compounds (Pouramiri, Kermani, & Khaleghi, 2017).
Molecular Synthesis and Structure
Research has delved into the synthesis and structure of various derivatives of 2H-chromene carboxamides, indicating a broad interest in their chemical properties and potential applications in various fields (Azab & Latif, 2012).
properties
IUPAC Name |
N-benzyl-2-iminochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16-14(10-13-8-4-5-9-15(13)21-16)17(20)19-11-12-6-2-1-3-7-12/h1-10,18H,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRXABQWJNEEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-imino-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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